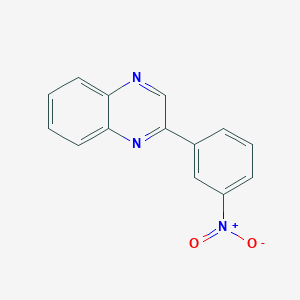

2-(3-Nitrophenyl)quinoxaline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(3-nitrophenyl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O2/c18-17(19)11-5-3-4-10(8-11)14-9-15-12-6-1-2-7-13(12)16-14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTBOWTFVCVWSTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353281 | |

| Record name | 2-(3-nitrophenyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660596 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5021-44-3 | |

| Record name | 2-(3-Nitrophenyl)quinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5021-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-nitrophenyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms

Conventional and Modern Synthetic Routes for Quinoxaline (B1680401) Derivatives

The construction of the quinoxaline core is most frequently achieved by forming the pyrazine (B50134) ring onto a pre-existing benzene (B151609) derivative, typically starting from an o-phenylenediamine (B120857).

The most traditional and widely employed method for synthesizing quinoxaline derivatives is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. pharmacyinfoline.comsapub.org This reaction, first reported independently by Körner and Hinsberg in the 19th century, involves a double condensation to form the dihydropyrazine (B8608421) ring, which then aromatizes, often through oxidation or spontaneous dehydration.

The general mechanism proceeds via an initial nucleophilic attack of one amino group on a carbonyl carbon, followed by cyclization and dehydration. The reaction is typically conducted in solvents like ethanol (B145695) or acetic acid under reflux conditions. pharmacyinfoline.com A variety of catalysts can be employed to improve reaction rates and yields, including mineral acids, Lewis acids, and various metal salts. sid.ir Modern iterations of this reaction focus on milder conditions and more environmentally benign catalysts.

| Reactant A | Reactant B | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| Benzene-1,2-diamine | Benzil | (NH4)6Mo7O24·4H2O | EtOH/H2O | Room Temp | 98% | sid.ir |

| Benzene-1,2-diamine | Benzil | Bentonite Clay K-10 | Ethanol | Room Temp | --- | nih.gov |

| 3,4-Diaminobenzoic acid | 4,4'-Dimethoxybenzil | Acetic Acid (5%) | Water | 150 °C | 86% | uni-konstanz.deresearchgate.net |

| Benzene-1,2-diamine | Benzil | Citric Acid | Ethanol | --- | 94% | ijiset.com |

The synthesis of quinoxalines from the reaction of azirines with 1,2-diaminobenzene (o-phenylenediamine) is not a widely documented or conventional method in the reviewed chemical literature. Standard synthetic strategies predominantly rely on precursors that are more readily available and reactive under established cyclization conditions.

A modern and efficient approach to quinoxaline synthesis involves the use of 2-nitroanilines as precursors to the o-phenylenediamine moiety. This method often utilizes a domino or one-pot reaction sequence where the nitro group is reduced in situ to an amine, which then condenses with a two-carbon fragment.

A notable example is the iron-catalyzed transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. organic-chemistry.org In this process, the diol serves as both the two-carbon fragment and the hydrogen donor. The catalyst facilitates the transfer of hydrogen from the diol to the nitro group, reducing it to an amine. Concurrently, the diol is oxidized to a 1,2-dicarbonyl compound. The in situ generated o-phenylenediamine and dicarbonyl then undergo the classical condensation reaction to form the quinoxaline ring. This method is advantageous as it avoids the isolation of the often sensitive diamine intermediate and utilizes readily available starting materials. organic-chemistry.org Nickel-catalyzed systems have also been developed for similar transformations. organic-chemistry.org

In alignment with the principles of green chemistry, ultrasound irradiation has emerged as a powerful tool to accelerate organic reactions. The synthesis of quinoxalines via the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds can be significantly enhanced by sonication. ijiset.com This technique often leads to dramatically reduced reaction times, milder reaction conditions, and improved product yields compared to conventional heating methods. ijiset.com In some cases, the reaction can proceed efficiently even without a catalyst, simplifying the work-up procedure and reducing chemical waste. ijiset.com The ultrasonic waves promote fine emulsification and high-energy collisions between reactant molecules, thereby increasing the reaction rate.

Specific Synthesis of 2-(3-Nitrophenyl)quinoxaline and Related Structures

The synthesis of the target compound, this compound, can be achieved through established quinoxaline-forming reactions by selecting an appropriate two-carbon precursor bearing the 3-nitrophenyl group.

A direct and effective method involves the reaction of o-phenylenediamine with an α-haloketone, specifically 2-bromo-1-(3-nitrophenyl)ethan-1-one. This reaction is a variation of the classical condensation, where the α-haloketone serves as a surrogate for a 1,2-dicarbonyl compound. The reaction typically proceeds via initial N-alkylation of one of the amino groups of o-phenylenediamine, followed by an intramolecular cyclization and subsequent oxidation to the aromatic quinoxaline ring. nih.gov This condensation-oxidation sequence can be carried out in various solvents, often with a mild base to facilitate the reaction. nih.gov

The compound name "N2, N3-bis(3-nitrophenyl)quinoxaline-2,3-diaminequinoxaline-2,3-(1,4H)-dione" appears to conflate two distinct chemical structures: quinoxaline-2,3-(1,4H)-dione and N2, N3-bis(3-nitrophenyl)quinoxaline-2,3-diamine. The synthetic routes to these two parent structures are different.

Quinoxaline-2,3-(1,4H)-dione: This compound is readily prepared by the cyclocondensation of o-phenylenediamine with oxalic acid or its derivatives, such as diethyl oxalate. sapub.org The reaction is typically performed under heating in an appropriate solvent, leading to the formation of the stable dione (B5365651) structure.

N2, N3-bis(3-nitrophenyl)quinoxaline-2,3-diamine: A plausible synthetic route to this class of compounds starts from 2,3-dichloroquinoxaline (B139996). This precursor contains two highly reactive chlorine atoms that are susceptible to nucleophilic aromatic substitution. Treatment of 2,3-dichloroquinoxaline with two equivalents of 3-nitroaniline, typically in the presence of a base and at elevated temperatures, would be expected to yield the desired N2, N3-bis(3-nitrophenyl)quinoxaline-2,3-diamine.

Proposed Reaction Mechanisms for Quinoxaline Formation

The formation of the quinoxaline ring is most commonly achieved through the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. The mechanism of this reaction is typically acid-catalyzed.

The classical and most widely used method for synthesizing quinoxalines is the condensation reaction between an aryl-1,2-diamine (such as o-phenylenediamine) and a 1,2-dicarbonyl compound. researchgate.netnih.govsapub.org This reaction is generally facilitated by an acid catalyst. chim.itnih.gov

The proposed mechanism proceeds as follows:

Protonation: The acid catalyst protonates one of the carbonyl groups of the 1,2-dicarbonyl compound, increasing its electrophilicity.

Nucleophilic Attack: One of the amino groups of the o-phenylenediamine acts as a nucleophile and attacks the protonated carbonyl carbon.

Proton Transfer & Dehydration: A proton transfer occurs, followed by the elimination of a water molecule to form a Schiff base (imine) intermediate.

Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

Second Dehydration: A subsequent dehydration step, similar to the first, results in the formation of the aromatic pyrazine ring of the quinoxaline system. researchgate.net

Various Brønsted and Lewis acids can be employed to catalyze this transformation. chim.it The use of a catalyst and appropriate reaction conditions are crucial for achieving high yields of the desired quinoxaline product. researchgate.net

Catalytic Roles of Metal Complexes in Quinoxaline Synthesis

The synthesis of quinoxaline scaffolds is significantly enhanced by the use of metal complex catalysts, which facilitate efficient and environmentally benign reaction pathways. These catalysts play a crucial role in key transformations, such as transfer hydrogenation and condensation reactions, offering alternatives to traditional methods that may require harsh conditions or stoichiometric reagents.

Iron complexes, for instance, have emerged as effective catalysts for the one-pot synthesis of quinoxalines. ccspublishing.org.cn A notable example is the use of a tricarbonyl (η4-cyclopentadienone) iron complex, known as the Knölker complex. ccspublishing.org.cn This non-precious metal catalyst facilitates a transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. ccspublishing.org.cn In this process, the iron complex concurrently catalyzes the oxidation of the alcohol to a carbonyl intermediate and the reduction of the nitro group to an amine. ccspublishing.org.cn These in situ generated intermediates then undergo condensation and subsequent cyclization to form the quinoxaline ring. The reaction is typically activated by an additive like trimethylamine (B31210) N-oxide, which helps to liberate a vacant coordination site on the iron center. ccspublishing.org.cn The primary advantage of this method is its atom economy and the production of water as the sole byproduct. ccspublishing.org.cn

Beyond iron, other transition metals such as ruthenium, iridium, cobalt, and nickel have also been successfully employed. ccspublishing.org.cn Ruthenium and iridium complexes are particularly effective in transfer hydrogenation processes, utilizing alcohols as hydrogen donors to reduce nitroarenes, which act as hydrogen acceptors. ccspublishing.org.cn Coordinatively unsaturated complexes of manganese(II), iron(III), and copper(II) have demonstrated catalytic activity in related heterocyclic syntheses, such as phenol (B47542) hydroxylation, highlighting the versatile catalytic potential of these metals. researchgate.net In contrast, coordinatively saturated complexes, like certain octahedral nickel(II) species, may exhibit poor catalytic activity due to the lack of available sites for substrate coordination. researchgate.net

The choice of metal and its ligand environment is critical in determining the catalyst's reactivity and selectivity. The electronic and steric properties of the ligands can be fine-tuned to control the catalytic cycle, making metal-catalyzed reactions a powerful tool for synthesizing a diverse range of quinoxaline derivatives. rsc.org

| Metal Catalyst Complex | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Tricarbonyl (η4-cyclopentadienone) iron complex (Knölker complex) | Transfer Hydrogenative Condensation | 2-Nitroanilines and Vicinal Diols | One-pot synthesis; eco-friendly (water is the only byproduct); activated by trimethylamine N-oxide. | ccspublishing.org.cn |

| Ruthenium complex with dppp (B1165662) ligand | Transfer Hydrogenative Condensation | 2-Nitroanilines and Vicinal Diols | Efficient cyclization to produce quinoxaline derivatives. | ccspublishing.org.cn |

| Iridium, Cobalt, and Nickel Bromide/1,10-phenanthroline complexes | Transfer Hydrogenation | 2-Nitroanilines and Vicinal Diols | Effective catalysts for the hydrogen transfer between nitro and alcohol functionalities. | ccspublishing.org.cn |

| Copper(II) complex with Schiff base ligand | Phenol Hydroxylation (Model Reaction) | Phenol | Demonstrates high catalytic activity among Mn(II), Fe(III), Ni(II), and Cu(II) complexes; suggests potential for oxidation steps in quinoxaline synthesis. | researchgate.net |

Radical Cascade Cyclization Strategies

Radical cascade cyclizations have been established as a powerful methodology for the construction of complex heterocyclic systems, including quinoxalines. researchgate.netbeilstein-journals.org These strategies leverage the high reactivity of radical intermediates to initiate a sequence of intramolecular (and sometimes intermolecular) reactions, leading to the rapid assembly of the target molecule from simple precursors. This approach is valued for its efficiency and ability to form multiple bonds in a single operation. beilstein-journals.org

One prominent strategy involves the photoinduced synthesis of bisphosphinated quinoxalines. wikipedia.org This method utilizes the cycloaddition reaction of o-diisocyanoarenes with diphosphines under light irradiation. wikipedia.org The reaction proceeds via a radical cyclization pathway, which was investigated to distinguish it from a potential aza-Bergman cyclization. wikipedia.org This photochemical approach allows for the formation of the quinoxaline ring with concomitant installation of phosphine (B1218219) ligands, which are valuable in coordination chemistry and catalysis. wikipedia.org

Another example is the cascade construction of trifluoromethyl (CF3)-functionalized quinoxalines. mdpi.com In this process, the reaction of CF3-containing enamines with nitromethane (B149229) is facilitated by a system comprising potassium iodide (KI), tert-butyl hydroperoxide (TBHP), and cesium hydroxide (B78521) (CsOH). mdpi.com The proposed mechanism begins with the generation of a nitrogen monoxide radical (NO•). This radical adds to the enamine to form a free radical intermediate, which is then oxidized by TBHP to a nitrone. A subsequent dehydrative cyclization of the nitrone isomer yields the final CF3-functionalized quinoxaline product. mdpi.com

These radical cascade strategies offer a distinct advantage for creating highly substituted quinoxaline derivatives that might be difficult to access through traditional condensation methods. The ability to incorporate specific functional groups, such as phosphines or trifluoromethyl moieties, during the ring-forming cascade is a testament to the versatility of this synthetic approach.

| Strategy | Precursors | Key Reagents/Conditions | Proposed Intermediate | Product Type | Reference |

|---|---|---|---|---|---|

| Photoinduced Radical Cyclization | o-Diisocyanoarenes and Diphosphines | Light irradiation | Radical intermediates from P-P bond cleavage | Bisphosphinated Quinoxalines | wikipedia.org |

| Cascade Radical Cyclization | CF3-based Enamines and Nitromethane | KI, TBHP, CsOH, AcOH | Nitrone formed via radical addition and oxidation | CF3-Functionalized Quinoxalines | mdpi.com |

Mechanism of 1,3-Dipolar Cycloaddition for Spiro Quinoxaline Derivatives

The 1,3-dipolar cycloaddition is a powerful and highly stereoselective reaction for constructing five-membered heterocyclic rings. rsc.org This methodology has been effectively applied to the synthesis of complex spirocyclic systems where a pyrrolidine (B122466) ring is fused to a quinoxaline framework at a single carbon atom, creating a spiro center. A key example is the synthesis of spiro[indeno[1,2-b]quinoxaline-pyrrolidine] derivatives. rsc.orgnih.gov

The reaction mechanism proceeds through a [3+2] cycloaddition between a 1,3-dipole, typically an azomethine ylide, and a dipolarophile, which is an electron-deficient alkene. rsc.orgnih.gov The central steps of the mechanism are as follows:

In Situ Generation of the Azomethine Ylide: The azomethine ylide, which is the 1,3-dipole, is not stable and is therefore generated in situ. In the context of spiro-quinoxaline synthesis, this is often achieved through the thermal decarboxylative condensation of an α-amino acid (such as L-proline or L-phenylalanine) with a quinoxaline-containing carbonyl compound, specifically indeno[1,2-b]quinoxalin-11-one. rsc.orgsemanticscholar.org The condensation forms a transient iminium species which, upon losing carbon dioxide, generates the reactive azomethine ylide. rsc.org

[3+2] Cycloaddition: The generated azomethine ylide rapidly reacts with a suitable dipolarophile. A wide range of electron-deficient alkenes, such as ferrocenyl chalcones or substituted β-nitrostyrenes, can serve this role. rsc.orgsemanticscholar.org The reaction is a concerted, pericyclic process where the 4 π-electrons of the azomethine ylide and the 2 π-electrons of the alkene combine to form a five-membered pyrrolidine ring. rsc.org

Stereo- and Regioselectivity: The cycloaddition is typically highly regio- and stereoselective. The regioselectivity is governed by the electronic properties of the dipole and dipolarophile, with the terminal atoms of the ylide adding to the electrophilic carbons of the alkene. semanticscholar.org The stereoselectivity is often controlled by the geometry of the transition state, which seeks to minimize steric interactions between the substituents on the dipole and the dipolarophile, frequently leading to the formation of a single diastereomer. semanticscholar.org For example, the reaction between an azomethine ylide derived from indenoquinoxalin-11-one and a dipolarophile often proceeds via an endo-transition state to afford the thermodynamically stable product. semanticscholar.org

This synthetic route provides an efficient and elegant pathway to construct complex, polycyclic spiro-heterocycles containing the quinoxaline moiety, which are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. rsc.orgrsc.org

Derivatization Strategies and Structural Modifications

Functionalization of the Quinoxaline (B1680401) Core

The quinoxaline ring system is a "privileged scaffold" in medicinal chemistry, and its functionalization is a key area of research. semanticscholar.org Direct C-H functionalization has emerged as a step-economic and versatile method for creating derivatives. rsc.org The presence of the nitrogen atoms in the quinoxaline ring can direct metal catalysts to facilitate ortho-substitution on the aryl group. rsc.org

The functionalization of the quinoxaline core often involves the introduction of various substituents and heteroatoms to modify its electronic and steric properties. Methods such as visible-light-induced three-component reactions can be employed to introduce trifluoroalkyl groups onto the quinoxalin-2(1H)-one backbone. nih.gov Similarly, metal-free catalytic, H₂O₂-mediated three-component reactions allow for the synthesis of 3-substituted quinoxalin-2(1H)-ones. nih.gov These strategies enable the creation of a diverse library of quinoxaline derivatives with varied functionalities.

Heterogeneous catalysis, in particular, offers promising avenues for the C-H functionalization of quinoxalin-2(1H)-ones, which are structurally related to the quinoxaline core. nih.gov For instance, graphitic carbon nitride (g-C₃N₄) has been used as a photocatalyst for direct C-H hydroxylation under air, yielding 3-hydroxyquinoxalin-2(1H)-ones. nih.gov

The incorporation of a sulfonamide moiety into the quinoxaline framework has been a successful strategy for developing hybrid molecules. semanticscholar.org A common synthetic route involves the chlorosulfonation of a quinoxaline derivative, followed by reaction with an appropriate amine or ammonia (B1221849) to yield the desired sulfonamide. researchgate.netnih.gov For example, 7-chloroquinoxaline-2-carbonitrile 1,4-dioxide can be treated with chlorosulfonic acid and then ammonia to introduce a sulfamide (B24259) group onto the phenyl moiety. nih.gov

Another approach involves reacting quinoxaline-6-sulfonohydrazine with various substituted benzaldehydes and ketones to synthesize quinoxaline-6-sulfonohydrazone derivatives. journaljpri.com These hybrid structures are of significant interest due to the combined pharmacological potential of both the quinoxaline and sulfonamide groups. semanticscholar.org

| Starting Material | Reagents | Product Type | Reference |

| Methoxyphenyl quinoxaline | Chlorosulfonic acid, Amines | Quinoxaline sulfonamides | researchgate.net |

| 7-chloroquinoxaline-2-carbonitrile 1,4-dioxide | Chlorosulfonic acid, Ammonia | Phenyl-sulfonamide quinoxaline 1,4-dioxide | nih.gov |

| Quinoxaline-6-sulfonohydrazine | Substituted benzaldehydes/ketones | Quinoxaline-6-sulfonohydrazone derivatives | journaljpri.com |

Pyrrolo[2,3-b]quinoxalines represent a class of fused heterocyclic derivatives. A primary synthetic route involves the condensation reaction between o-phenylenediamine (B120857) and 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one. nih.govresearchgate.net This reaction is typically carried out in glacial acetic acid, which facilitates the tautomerization of the pyrroline-2-one to its keto tautomer (a 2,3-dioxopyrrolidine derivative), which then reacts with the diamine. researchgate.net The reaction conditions, such as solvent and catalyst, can be optimized to improve yields. For instance, using glacial acetic acid as the solvent at 90 °C has proven more effective than using ethanol (B145695) with a citric acid catalyst. nih.gov

The synthesis can be summarized as follows:

Reactants: 1,5-Disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one and o-phenylenediamine. nih.gov

Solvent/Catalyst: Glacial acetic acid. nih.gov

Conditions: 90 °C for 2–8 hours. nih.gov

Product: Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (when using the corresponding substituted pyrroline-2-one). rsc.org

A notable derivatization strategy involves the alkoxylation of methyl-substituted quinoxalino[2,3-c]cinnolines, which can be synthesized from 2-amino-3-(2-nitrophenyl)quinoxaline precursors. nih.govacs.orgacs.org The synthesis of these precursors is achieved through the "Beirut reaction" of benzofurazan (B1196253) oxides with 2-nitrobenzylcyanides. researchgate.netresearchgate.net The resulting 2-amino-3-(2-nitrophenyl)quinoxalines can then be cyclized to form quinoxalino[2,3-c]cinnoline (B3060741) 5-N-oxides. acs.orgresearchgate.net

The key transformation is the subsequent alkoxylation of methyl groups on the quinoxalino[2,3-c]cinnoline ring system. This reaction converts the methyl substituents into acetals or orthoesters in high yields. nih.govacs.org This unexpected conversion provides a unique pathway to highly functionalized heterocyclic systems. acs.org For example, 2-(trimethoxymethyl)quinoxalino[2,3-c]cinnoline has been synthesized using this methodology. acs.org

The triazolo[1,5-a]quinoxaline scaffold is another important heterocyclic system that allows for extensive derivatization. frontiersin.orgnih.gov A sustainable synthesis approach for the nih.govnih.govacs.org-triazolo[1,5-a]quinoxalin-4(5H)-one core has been developed using eco-compatible catalysts and reaction conditions. frontiersin.orgnih.gov Once the core is formed, derivatization can be performed at multiple sites, such as the endocyclic amide nitrogen and an ester functionality. nih.gov

For the related semanticscholar.orgnih.govacs.orgtriazolo[4,3-a]quinoxaline system, a synthetic route starts with 2,3-dichloroquinoxaline (B139996), which is reacted with hydrazine (B178648) to form 2-chloro-3-hydrazinyl quinoxaline. iau.ir This intermediate is then condensed with ethylorthoesters to yield 4-chloro- semanticscholar.orgnih.govacs.orgtriazolo[4,3-a]quinoxaline derivatives. Subsequent reaction with various amines allows for the introduction of diverse substituents at the 4-position, leading to a range of 4-amino- semanticscholar.orgnih.govacs.orgtriazolo[4,3-a]quinoxaline derivatives. iau.ir

| Scaffold | Derivatization Site | Reaction Type | Product Class | Reference |

| nih.govnih.govacs.org-Triazolo[1,5-a]quinoxalin-4(5H)-one | Endocyclic amide nitrogen, Ester group | N-derivatization, Amidation | Functionalized triazoloquinoxalines | nih.gov |

| semanticscholar.orgnih.govacs.org-Triazolo[4,3-a]quinoxaline | C4-position | Nucleophilic substitution with amines | 4-Amino- semanticscholar.orgnih.govacs.orgtriazolo[4,3-a]quinoxalines | iau.ir |

Synthesis of Metal Complexes with 2-(3-Nitrophenyl)quinoxaline Ligands

Quinoxaline derivatives, including those with nitrophenyl substituents, are effective ligands for forming coordination complexes with various transition metals. ijpsr.comijfans.orgresearchgate.net The synthesis of these complexes typically involves reacting the quinoxaline-based ligand with a metal salt, often a metal(II) acetate (B1210297) or chloride.

A study detailed the synthesis of metal complexes using 2-benzoyl-3-(nitrophenyl)quinoxaline as the ligand (L) with copper(II), cobalt(III), and iron(III) to form complexes of the type ML. ijpsr.comresearchgate.net Spectroscopic and magnetic susceptibility data suggested a square planar geometry for the Cu(II) complex and octahedral geometries for the Co(III) and Fe(III) complexes. ijpsr.com

Another relevant ligand, N²,N³-bis(3-nitrophenyl)quinoxaline-2,3-diamine, was prepared by condensing quinoxaline-2,3-(1,4H)-dione with 3-nitroaniline. researchgate.net This ligand was then used to synthesize complexes with Co(II), Ni(II), Cu(II), and Zn(II). Characterization data indicated octahedral geometry for the Co(II), Ni(II), and Zn(II) complexes, with a distorted octahedral geometry for the Cu(II) complex. researchgate.net The Schiff base derived from 3-formyl-quinoxalin-2(1H)-one can also act as a tetradentate or tridentate ligand in forming complexes with Co(II), Ni(II), Cu(II), and Zn(II). nih.gov

These studies demonstrate the capability of the this compound scaffold and its close derivatives to act as versatile ligands in coordination chemistry, leading to complexes with diverse geometries and properties.

Characterization of Copper(II), Cobalt(III), and Iron(III) Complexes

The derivatization of quinoxaline structures has been explored through the synthesis and characterization of transition metal complexes. A notable study involves complexes of Copper(II), Cobalt(III), and Iron(III) with the ligand 2-benzoyl-3-(nitrophenyl)quinoxaline. researchgate.netijpsr.com The structural features and properties of these complexes were determined using a combination of elemental analysis, spectral methods, and magnetic susceptibility measurements. researchgate.net

The analytical data for these complexes, including their molecular formula, formula weight, color, and magnetic moments, provide insight into their composition and electronic configurations. researchgate.netijpsr.com Molar conductance measurements in DMF (dimethylformamide) indicate the non-electrolytic nature of these complexes. researchgate.net

Table 1: Physical and Analytical Data of Metal Complexes

| Compound/Complex | Molecular Formula | Formula Weight ( g/mol ) | Color | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (B.M.) |

|---|---|---|---|---|---|

| Ligand (L) | C₂₁H₁₃N₃O₃ | 355.35 | Pale Yellow | - | - |

| Cu(II) Complex | [Cu(L)Cl(H₂O)] | 489.34 | Dark Green | 10.5 | 1.82 |

| Co(III) Complex | [Co(L)Cl₂(H₂O)₂] | 557.21 | Dark Brown | 12.3 | Diamagnetic |

| Fe(III) Complex | [Fe(L)Cl₂(H₂O)₂] | 554.12 | Dark Brown | 11.8 | 5.98 |

L = 2-benzoyl-3-(nitrophenyl)quinoxaline

Spectroscopic analysis further elucidates the structure of these complexes. In the FT-IR spectrum, a significant shift in the C=O stretching frequency of the benzoyl group from 1668 cm⁻¹ in the free ligand to lower frequencies (1630-1645 cm⁻¹) in the complexes suggests the coordination of the carbonyl oxygen to the metal ions. researchgate.net Similarly, a shift in the C=N stretching vibration of the quinoxaline ring indicates the involvement of one of the quinoxaline nitrogen atoms in the coordination. researchgate.net The presence of a broad band around 3300 cm⁻¹ in the spectra of the complexes is attributed to the presence of water molecules. researchgate.net

UV-Visible spectral data provide information about the geometry of the complexes. The Cu(II) complex exhibits d-d transition bands that are characteristic of a square planar geometry. researchgate.net The Co(III) and Fe(III) complexes show electronic transitions consistent with an octahedral geometry. researchgate.netijpsr.com The diamagnetic nature of the Co(III) complex further supports a low-spin octahedral configuration, while the magnetic moment of the Fe(III) complex is indicative of a high-spin octahedral geometry. researchgate.net

Coordination Chemistry and Geometry of Complexes

The coordination behavior of quinoxaline derivatives is exemplified by the complexes formed with 2-benzoyl-3-(nitrophenyl)quinoxaline. In these structures, the ligand acts as a bidentate chelating agent, coordinating to the central metal ion through one of the nitrogen atoms of the quinoxaline ring and the oxygen atom of the benzoyl group. researchgate.net

Based on spectral and magnetic data, distinct geometries are proposed for the different metal complexes. researchgate.netijpsr.com

Copper(II) Complex: A square planar geometry is proposed for the Cu(II) complex. The coordination sphere is composed of the bidentate ligand, a chloride ion, and a water molecule. researchgate.net

Cobalt(III) and Iron(III) Complexes: An octahedral geometry is suggested for both the Co(III) and Fe(III) complexes. In these cases, the metal ion is coordinated to the bidentate ligand, two chloride ions, and two water molecules, completing the six-coordinate sphere. researchgate.net

Quinoxaline-Chalcone Derivatives Synthesis

The synthesis of quinoxaline-chalcone derivatives creates hybrid molecules that merge the structural features of both quinoxaline and chalcone (B49325) moieties. Chalcones, or 1,3-diphenyl-2-propen-1-ones, are well-known precursors for various heterocyclic compounds and are typically synthesized via the Claisen-Schmidt condensation. mdpi.comrasayanjournal.co.in This reaction involves the base-catalyzed condensation of an acetophenone (B1666503) with an aromatic aldehyde. mdpi.comutar.edu.my

Several strategies have been developed for the synthesis of quinoxaline-chalcone derivatives:

Condensation of Chalcone Precursors with o-Phenylenediamine: One common method involves a two-step process. First, a substituted chalcone is synthesized using the Claisen-Schmidt reaction. jetir.org The resulting chalcone is then brominated to form an α,β-dibromo chalcone. This intermediate is subsequently condensed with a 1,2-diamine, such as benzene-1,2-diamine, in the presence of an acid catalyst to form the final quinoxaline derivative. jetir.org

Reaction of Hydroxy-Chalcones with Chloro-Quinoxalines: Another approach involves synthesizing a chalcone containing a hydroxyl group, for example, 1-(4-hydroxyphenyl)-3-(substituted aryl) chalcone. This hydroxy-chalcone is then reacted with a reactive quinoxaline, such as 2-chloroquinoxaline, to form the desired quinoxaline-containing chalcone derivative through a nucleophilic substitution reaction. google.com

These synthetic routes allow for the creation of a diverse library of quinoxaline-chalcone derivatives by varying the substituents on both the chalcone and quinoxaline starting materials. jetir.orggoogle.com

Advanced Characterization Techniques in Research

Spectroscopic Analysis

Spectroscopy is a fundamental tool for probing the molecular structure of 2-(3-Nitrophenyl)quinoxaline by examining its interaction with electromagnetic radiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum exhibits characteristic absorption bands corresponding to specific bond types. The presence of the nitro (NO₂) group is typically confirmed by strong asymmetric and symmetric stretching vibrations. Aromatic C-H stretching vibrations are observed at wavenumbers above 3000 cm⁻¹, while C=N and C=C stretching vibrations from the quinoxaline (B1680401) and phenyl rings appear in the 1600-1450 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or chloroform, shows distinct absorption bands. These bands are attributed to π → π* transitions within the conjugated aromatic system of the quinoxaline and nitrophenyl rings, and potentially n → π* transitions involving the nitrogen lone pairs and the nitro group. The position of the maximum absorption wavelengths (λmax) is indicative of the extent of conjugation in the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is one of the most powerful tools for elucidating the precise molecular structure of organic compounds.

¹H NMR: The proton NMR spectrum of this compound displays signals for each unique proton in the molecule. The protons on the quinoxaline and nitrophenyl rings resonate in the aromatic region (typically δ 7.5-9.5 ppm). The specific chemical shifts and coupling patterns (splitting) of these signals provide detailed information about the electronic environment and connectivity of the protons, allowing for unambiguous assignment to their positions on the aromatic rings.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are spread over a wide range, allowing for the clear identification of carbons in the quinoxaline and nitrophenyl rings, including the carbon atoms directly bonded to nitrogen or the nitro group. For the related isomer, 2-(4-Nitrophenyl)quinoxaline, characteristic ¹³C NMR signals in DMSO-d₆ have been reported at δ values including 124.6, 129.2, 129.3, 130.9, 131.6, 142.0, 143.0, 143.1, 148.9, and 149.3 ppm, which helps in understanding the expected regions for the title compound's signals.

Mass Spectrometry (MS, ESI-MS, LC-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. In a typical mass spectrum, the compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight (251.24 g/mol ). jocpr.com High-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₁₄H₉N₃O₂, with high accuracy. For instance, the related isomer 2-(4-Nitrophenyl)quinoxaline shows a molecular ion peak at m/z 252 (M+H)⁺ in its ESI-MS spectrum. Fragmentation patterns observed in the spectrum provide additional structural information by showing how the molecule breaks apart under ionization.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and nitrogen) in a purified sample of this compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula C₁₄H₉N₃O₂ to confirm the compound's purity and empirical formula.

| Element | Theoretical % |

| Carbon (C) | 66.93% |

| Hydrogen (H) | 3.61% |

| Nitrogen (N) | 16.73% |

| Oxygen (O) | 12.73% |

Single Crystal X-ray Diffraction Analysis

When a suitable single crystal of this compound can be grown, X-ray diffraction analysis provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and torsion angles. It can also reveal intermolecular interactions, such as π-stacking or hydrogen bonds, which govern the crystal packing. While specific crystal structure data for this compound is not widely published, analysis of closely related structures like 2,3-bis(3-nitrophenyl)quinoxaline (B12548102) provides comparative data on the geometry of the quinoxaline and nitrophenyl moieties. researchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations and Electronic Properties

There is a notable absence of published research detailing the quantum chemical properties of 2-(3-Nitrophenyl)quinoxaline. Consequently, specific data regarding its electronic structure and reactivity are unavailable.

HOMO-LUMO Energy Gap Analysis

No studies reporting the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap for this compound could be identified. This information is crucial for understanding the compound's kinetic stability and chemical reactivity, as a smaller HOMO-LUMO gap generally correlates with higher reactivity. Without these calculations, a quantitative assessment of its electronic behavior remains elusive.

Thermodynamic Quantities Prediction

Similarly, there is no accessible data on the predicted thermodynamic quantities of this compound. Such calculations, typically performed using Density Functional Theory (DFT), would provide valuable insights into the compound's stability, including its enthalpy, entropy, and Gibbs free energy of formation.

Molecular Docking and Simulation Studies

The scientific literature lacks specific molecular docking and simulation studies performed on this compound. These computational techniques are instrumental in predicting the binding affinity and interaction patterns of a ligand with a biological target, such as a protein receptor.

Ligand-Protein Binding Interactions

Without dedicated molecular docking studies, the potential binding modes and specific amino acid interactions of this compound with any protein target remain uncharacterized. Information on hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, which are critical for understanding its potential biological activity, is therefore unavailable.

Molecular Dynamics Simulation

No molecular dynamics (MD) simulations for this compound complexed with a protein target have been reported. MD simulations provide a dynamic view of the ligand-protein complex, offering insights into the stability of the binding pose and the conformational changes that may occur over time.

Structure-Activity Relationship (SAR) Studies

While the broader class of quinoxaline (B1680401) derivatives has been the subject of numerous Structure-Activity Relationship (SAR) studies to understand how chemical structure influences biological activity, specific SAR analyses focusing on derivatives of this compound are not documented in the available literature. Such studies are essential for the rational design of more potent and selective analogs.

Influence of Substituents on Biological Activity

The biological activity of the this compound scaffold can be significantly modulated by the introduction of various substituents at different positions on the quinoxaline and phenyl rings. While specific comprehensive studies on a wide range of substituents for this compound are not extensively documented, the broader class of quinoxaline derivatives has been the subject of numerous investigations. These studies provide valuable insights into the general principles governing the influence of substituents on the biological activities of these compounds, which can be extrapolated to the target molecule.

Research on various quinoxaline derivatives has shown that the introduction of certain functional groups can enhance specific biological activities, such as anticancer, antimicrobial, or anti-inflammatory effects. For instance, the presence of a nitro group, as in this compound, is often associated with potent biological activity, which can be further fine-tuned by the addition of other substituents.

Below is a data table summarizing the general influence of different types of substituents on the biological activity of the quinoxaline core, based on studies of various derivatives.

| Substituent Type | Position on Quinoxaline Core | General Influence on Biological Activity | Potential Effect on this compound |

| Electron-Donating Groups (e.g., -OCH₃, -CH₃) | C-6, C-7 | Can enhance anticancer and antimicrobial activities. | May increase the electron density of the quinoxaline ring system, potentially modulating its interaction with biological targets. |

| Electron-Withdrawing Groups (e.g., -Cl, -F) | Phenyl Ring | Often leads to increased potency in anticancer and antimicrobial assays. | Could enhance the overall electron-withdrawing nature of the 3-nitrophenyl group, potentially leading to stronger interactions with target enzymes or receptors. |

| Bulky Groups (e.g., -t-butyl, -phenyl) | C-2, C-3 | Can introduce steric hindrance, which may either enhance or decrease activity depending on the target's active site topology. | Introduction of bulky groups on the phenyl ring could influence the dihedral angle between the quinoxaline and phenyl rings, affecting the overall molecular shape and biological activity. |

| Hydrogen Bond Donors/Acceptors (e.g., -OH, -NH₂) | Various | Can form specific hydrogen bond interactions with amino acid residues in the active site of a target protein, leading to enhanced binding affinity and activity. | The addition of such groups could introduce new interaction points with biological targets, potentially increasing the binding affinity and efficacy. |

It is important to note that these are general trends observed across a range of quinoxaline derivatives, and the precise effect of a substituent on the biological activity of this compound would need to be determined through specific experimental studies.

Correlation between Computational and Experimental Data

The correlation between computational predictions and experimental data is a cornerstone of modern drug discovery and development. For quinoxaline derivatives, including this compound, computational methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed to predict biological activity and to understand the molecular basis of their action. The validation of these computational models through correlation with experimental results is essential for their reliability and predictive power.

Molecular docking studies, for example, can predict the binding mode and affinity of a ligand, such as this compound, to a specific biological target, like a protein kinase or a DNA molecule. The predicted binding energies and interaction patterns can then be correlated with experimentally determined biological activities, such as IC₅₀ values from in vitro assays. A strong correlation between the computational and experimental data lends support to the proposed binding mode and can guide the design of new derivatives with improved potency.

QSAR studies establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. For quinoxaline derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed. These models generate contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with activity. The predictive power of these models is assessed by their ability to accurately predict the activity of compounds not included in the training set.

The following data table illustrates the typical correlation observed between computational and experimental data for quinoxaline derivatives in various studies.

| Computational Method | Predicted Parameter | Experimental Data | Typical Correlation (R²) | Significance of Correlation |

| Molecular Docking | Binding Energy (kcal/mol) | IC₅₀ or Kᵢ values (µM or nM) | 0.6 - 0.9 | A high correlation suggests that the predicted binding affinity is a good indicator of the compound's potency and that the docking protocol is reliable. |

| 3D-QSAR (CoMFA/CoMSIA) | Predicted Biological Activity | Experimental Biological Activity | > 0.7 (for training set), > 0.5 (for test set) | A statistically significant QSAR model can be used to reliably predict the activity of novel, untested compounds. |

| Molecular Dynamics (MD) Simulations | Binding Free Energy (ΔG) | Experimental Binding Affinity | Often shows good qualitative agreement. | Provides insights into the stability of the ligand-protein complex and the dynamic nature of their interactions, complementing the static picture from docking. |

While specific studies correlating computational and experimental data for this compound are not widely available, the general success of these methods for the broader class of quinoxaline derivatives suggests that they would be valuable tools for the study and optimization of this specific compound as well. The validation of in silico models with robust experimental data is a critical step in the journey towards the development of new and effective therapeutic agents based on the this compound scaffold.

Biological and Pharmacological Research Applications

Antimicrobial Activities

The antimicrobial potential of the quinoxaline (B1680401) class of compounds is a subject of ongoing research. researchgate.net Studies have investigated various derivatives against a spectrum of microbial pathogens, including bacteria and fungi. nih.govrsc.org

Research into the antibacterial effects of quinoxaline derivatives has been conducted to address the need for new antimicrobial agents. One study involving the synthesis of quinoxalinyl chalcone (B49325) derivatives investigated the compound 2-(3-nitrophenyl)-1,4-quinoxaline for its activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. jetir.org In this specific research, the compound was reported to show poor activity against both bacterial strains when compared to standard drugs like Ampicillin and Gentamycin. jetir.org

Antibacterial Activity of 2-(3-Nitrophenyl)quinoxaline

| Bacterial Strain | Type | Observed Activity | Source |

|---|---|---|---|

| Staphylococcus aureus | Gram-Positive | Poor | jetir.org |

| Escherichia coli | Gram-Negative | Poor | jetir.org |

| Bacillus subtilis | Gram-Positive | Data Not Available | |

| Pseudomonas aeruginosa | Gram-Negative | Data Not Available |

While various quinoxaline derivatives have been evaluated for their potential to inhibit fungal pathogens like Candida albicans and Aspergillus niger, specific research detailing the antifungal activity of this compound against these particular strains was not identified in the reviewed literature. bahrainmedicalbulletin.comresearchgate.netnih.govnih.gov The antifungal properties of the broader quinoxaline class continue to be an area of scientific inquiry. bahrainmedicalbulletin.com

The quinoxaline scaffold is recognized as a promising moiety for the development of antiviral drugs, with derivatives being investigated for activity against viruses such as Human Immunodeficiency Virus (HIV), influenza viruses, and coronaviruses like SARS-CoV-2. nih.govnih.gov The planar polyaromatic system of quinoxalines makes them candidates for targeting viral components. nih.gov However, specific studies evaluating the antiviral efficacy of this compound against HIV, SARS coronaviruses, or as an influenza inhibitor are not detailed in the available research.

Anticancer and Antitumor Research

Quinoxaline derivatives are a significant class of heterocyclic compounds widely investigated for their anticancer properties. ekb.egnih.govnih.gov Their mechanism of action often involves the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival. ekb.eg

The evaluation of cytotoxic activity against various cancer cell lines is a standard method for screening potential anticancer agents. Numerous studies have reported the IC50 values for various quinoxaline derivatives against cell lines such as the human liver cancer line (HepG2), human breast cancer line (MCF-7), and human lung cancer line (A549). nih.govresearchgate.net Despite the broad interest in this class of compounds, specific cytotoxic data and IC50 values for this compound against HepG2, HeLa, MCF-7, HEK 293T, or A549 cell lines were not found in the reviewed scientific literature.

Cytotoxicity Data for this compound

| Cell Line | Cancer Type | IC50 Value | Source |

|---|---|---|---|

| HepG2 | Hepatocellular Carcinoma | Data Not Available | |

| HeLa | Cervical Cancer | Data Not Available | |

| MCF-7 | Breast Adenocarcinoma | Data Not Available | |

| HEK 293T | Human Embryonic Kidney | Data Not Available | |

| A549 | Lung Carcinoma | Data Not Available |

The planar structure of the quinoxaline ring system allows these molecules to interact with DNA, often through intercalation, which is a key area of anticancer drug research. nih.govresearchgate.net Some quinoxaline-metal complexes are known to act as "chemical nucleases" that can cleave DNA. nih.govjocpr.com Research has suggested that the introduction of a nitro group to a quinoxaline derivative can, in some cases, improve its biological effects and its ability to bind to DNA. nih.gov However, specific studies detailing the DNA binding and cleavage properties of this compound were not identified in the available literature.

Targeting Tyrosine Kinases (e.g., VEGFR-2, FGFR-4)

The inhibition of tyrosine kinases is a critical strategy in modern oncology, particularly for cancers where angiogenesis, or the formation of new blood vessels, is a key factor in tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Fibroblast Growth Factor Receptor-4 (FGFR-4) are two such tyrosine kinases that play significant roles in this process.

General Findings for Quinoxaline Derivatives: The quinoxaline scaffold is recognized as an important nucleus for the development of potent VEGFR-2 inhibitors. Numerous studies have focused on designing and synthesizing novel quinoxaline derivatives that target this receptor. For instance, various 3-methylquinoxaline derivatives and novel quinoxaline-3-propanamides have been synthesized and evaluated, with some compounds exhibiting inhibitory activity against VEGFR-2 that is comparable to the established drug, sorafenib. The design of these inhibitors often incorporates key pharmacophoric features, such as a flat heteroaromatic ring system, to effectively bind to the target enzyme.

Similarly, compounds with a quinoxaline core have been investigated as inhibitors of the FGFR family of receptors. Research has led to the development of 3-vinyl-quinoxalin-2(1H)-one derivatives, which were designed based on a known FGFR inhibitor and showed promising cytotoxicity against several cancer cell lines.

Specific Findings for this compound: Currently, there is no specific data available from the reviewed literature detailing the activity of this compound as an inhibitor of VEGFR-2 or FGFR-4.

Inhibition of HIV Integrase and Reverse Transcriptase

The human immunodeficiency virus (HIV) relies on key enzymes for its replication cycle, making them prime targets for antiretroviral therapy. Two of the most critical enzymes are reverse transcriptase (RT), which converts viral RNA into DNA, and integrase, which incorporates the viral DNA into the host cell's genome.

General Findings for Quinoxaline Derivatives: Quinoxaline derivatives have emerged as a significant class of compounds with potent activity against HIV-1. sapub.org They are particularly known as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Research has involved the design, synthesis, and biological evaluation of various quinoxaline derivatives targeting the HIV reverse transcriptase enzyme. Structure-based drug design approaches have identified the quinoxaline scaffold as a promising core moiety for developing novel anti-HIV agents. For example, the compound S-2720, a quinoxaline derivative, was found to be a very potent inhibitor of HIV-1 RT activity and viral replication in cell cultures.

Specific Findings for this compound: Specific studies and data on the inhibitory activity of this compound against either HIV integrase or reverse transcriptase are not available in the current body of literature.

Anti-Inflammatory and Analgesic Activities

Inflammation and pain are complex biological responses, and the development of new anti-inflammatory and analgesic agents is a continuous focus of pharmaceutical research.

General Findings for Quinoxaline Derivatives: The quinoxaline nucleus is a well-established pharmacophore in the search for new anti-inflammatory and analgesic agents. sapub.org A wide variety of substituted quinoxaline derivatives have been synthesized and pharmacologically evaluated. core.ac.uk In preclinical studies, several of these compounds have demonstrated significant anti-inflammatory activity in chronic inflammation models, with some showing potency comparable to the standard drug indomethacin. Likewise, various quinoxaline derivatives have exhibited moderate to potent analgesic effects in established pain models. For example, certain 2-(substituted phenylimino) quinoxaline-3-one derivatives showed significant analgesic activity, with the potency influenced by the nature of the chemical groups attached to the phenyl ring.

Specific Findings for this compound: Detailed pharmacological data regarding the specific anti-inflammatory and analgesic activities of this compound are not documented in the available research.

Antidiabetic Research

Diabetes mellitus is a chronic metabolic disorder, and a key therapeutic strategy involves the control of blood glucose levels. This is often achieved by inhibiting enzymes such as α-glucosidase and α-amylase, or by targeting other pathways involved in glucose metabolism.

General Findings for Quinoxaline Derivatives: The quinoxaline scaffold has been identified as a promising structure for the development of new antidiabetic agents. Research in this area has produced quinoxaline-based compounds that act as inhibitors of dipeptidyl peptidase-IV (DPP-4), a known target in diabetes therapy. Other studies have focused on synthesizing novel quinoxaline sulfonohydrazide derivatives that have shown inhibitory effects against α-glucosidase. In some cases, the synthesized compounds outperformed the positive control, acarbose, in biological assays.

Specific Findings for this compound: There is currently no specific research available that evaluates the potential of this compound in the context of antidiabetic applications.

Antioxidant Activity and Mechanisms

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. The evaluation of antioxidant capacity is a common step in the characterization of new bioactive molecules. Two widely used methods for this purpose are the DPPH scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.

General Findings for Quinoxaline Derivatives: The antioxidant potential of the quinoxaline class of compounds has been explored in several studies. The presence of certain chemical features, such as electron-withdrawing groups, has been suggested to contribute to higher antioxidant activity.

Specific Findings for this compound: Specific experimental data on the antioxidant activity of this compound, as measured by either DPPH scavenging or FRAP assays, is not available in the reviewed scientific literature.

DPPH Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common spectrophotometric method used to determine the antioxidant activity of compounds. It is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a decrease in absorbance, which can be measured to quantify the scavenging activity.

While this assay has been applied to various quinoxaline derivatives, no specific results for this compound have been reported.

Ferric Reducing Antioxidant Power (FRAP)

The FRAP assay is another widely used method for measuring the total antioxidant capacity of a substance. This assay is based on the ability of an antioxidant to reduce the ferric (Fe³⁺) to the ferrous (Fe²⁺) ion at a low pH. The resulting ferrous ion forms a colored complex, and the intensity of this color is proportional to the antioxidant's reducing power.

Although the FRAP assay is a standard method for evaluating antioxidant potential and has been used for other quinoxalines, specific data for this compound is not available.

Mechanism of Radical Scavenging (e.g., FHT, RAF)

No studies were identified that specifically investigate the radical scavenging mechanisms, such as Formal Hydrogen Transfer (FHT) or Radical Adduct Formation (RAF), for this compound. While research exists on the antioxidant properties of other quinoxaline derivatives, this information cannot be directly attributed to the target compound.

Other Pharmacological Activities

Antitubercular Activity

There is no available data from in vitro or in vivo studies evaluating the specific activity of this compound against Mycobacterium tuberculosis.

Antileishmanial Activity

Specific research on the efficacy of this compound against any Leishmania species has not been reported.

Antimalarial Activity

There are no published findings on the activity of this compound against Plasmodium species.

Anti-amoebic and Anti-proliferative Activity

No dedicated studies on the anti-amoebic effects or the anti-proliferative activity of this compound against specific cell lines were found.

Antithrombotic and Anticoagulant Activity

The potential of this compound as an antithrombotic or anticoagulant agent has not been explored in the available literature.

Due to the absence of specific research on This compound for these defined activities, it is not possible to provide a detailed, data-driven article as requested. The generation of thorough and scientifically accurate content requires published research findings that are currently unavailable for this specific chemical entity.

Anticonvulsant Action

While the broader class of quinoxaline derivatives has been extensively investigated for anticonvulsant properties, specific data on the anticonvulsant action of this compound remains an area of ongoing research. Studies on related quinoxaline compounds have demonstrated their potential to modulate neurotransmission, a key factor in the control of seizures. The mechanism of action for many quinoxaline derivatives is thought to involve the antagonism of excitatory amino acid receptors, such as the AMPA and NMDA receptors, or through the enhancement of GABAergic inhibition.

Future research will likely focus on synthesizing and screening a variety of substituted 2-phenylquinoxaline (B188063) derivatives, including the 3-nitro substituted variant, to elucidate structure-activity relationships and identify compounds with potent anticonvulsant effects. Such studies would typically involve preclinical screening in rodent models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests, to determine the efficacy and potential neurotoxicity of these compounds.

Antidepressant and Neuropharmacological Activities

The exploration of quinoxaline derivatives as potential antidepressants has yielded promising results, although specific studies focusing solely on this compound are not extensively documented in publicly available research. The antidepressant effects of related compounds are often evaluated using behavioral models in rodents, such as the forced swim test and tail suspension test, which are predictive of antidepressant activity in humans.

The neuropharmacological profile of quinoxaline derivatives suggests that their mechanism of action may involve the modulation of various neurotransmitter systems, including serotonin (B10506) and norepinephrine. For instance, some quinoxaline-based compounds have shown affinity for serotonin receptors, which are established targets for many clinically used antidepressants. Further neuropharmacological screening of this compound is warranted to determine its specific molecular targets within the central nervous system and to fully characterize its potential as an antidepressant agent.

PDE4B Selective Inhibition for Arthritis and Multiple Sclerosis

Phosphodiesterase 4 (PDE4) is a family of enzymes that plays a crucial role in regulating inflammation by degrading the second messenger cyclic adenosine (B11128) monophosphate (cAMP). The inhibition of PDE4, and specifically the PDE4B isoform, has emerged as a promising therapeutic strategy for a variety of inflammatory and autoimmune diseases, including rheumatoid arthritis and multiple sclerosis. While direct evidence of this compound as a selective PDE4B inhibitor is not yet established in the scientific literature, the core quinoxaline structure has been utilized in the design of PDE4 inhibitors.

Applications in Materials Science

Electroluminescent Materials

While numerous quinoxaline (B1680401) derivatives have been successfully employed as electroluminescent materials, specific studies detailing the use of 2-(3-Nitrophenyl)quinoxaline in this capacity are not readily found. In general, quinoxaline-based compounds are known for their luminescence and thermal stability, making them suitable candidates for various layers within organic light-emitting diodes (OLEDs).

Organic Light-Emitting Devices (OLEDs)

Quinoxaline derivatives are frequently utilized in OLEDs as electron-transporting materials, hole-transporting materials, or as hosts and guests in the emissive layer. The performance of these devices is highly dependent on the molecular design of the quinoxaline derivative. Although the specific performance of this compound in an OLED has not been extensively reported, its structural similarity to other functional quinoxalines suggests potential applicability.

Fluorescent Materials and Probes

The inherent fluorescence of the quinoxaline core can be modulated by the introduction of various substituents. The nitrophenyl group in this compound is expected to alter the fluorescence properties, potentially leading to applications as a fluorescent probe. However, specific research demonstrating its use for sensing or imaging is not widely available.

Organic Semiconductors

The charge transport properties of organic molecules are crucial for their application as semiconductors. Quinoxaline derivatives have been investigated as both p-type and n-type organic semiconductors. The electron-withdrawing nature of the nitro group in this compound could potentially impart n-type semiconductor characteristics, though experimental data on its charge carrier mobility and performance in organic thin-film transistors (OTFTs) is scarce.

Dye-Sensitized Solar Cells (DSSCs)

In the context of DSSCs, quinoxaline units can be incorporated into organic sensitizers as electron-accepting moieties. These sensitizers play a crucial role in light absorption and electron injection into the semiconductor electrode. While various quinoxaline-based dyes have been synthesized and tested, specific studies on DSSCs employing this compound as a key component are not prominent in the literature.

Ligands for Metal Ions with Luminescence Properties

Quinoxaline derivatives can act as ligands, coordinating with metal ions to form complexes with interesting photophysical properties. The resulting metal complexes can exhibit phosphorescence and have applications in areas such as bioimaging and OLEDs. While the coordination chemistry of quinoxalines is well-established, specific research on luminescent metal complexes formed with this compound as a ligand is not extensively documented.

Conclusion and Outlook in 2 3 Nitrophenyl Quinoxaline Research

Summary of Key Research Findings

Research into 2-(3-Nitrophenyl)quinoxaline and its closely related analogues has yielded several important insights into its synthesis, structure, and potential applications.

Synthesis and Structure: The primary synthetic route to the quinoxaline (B1680401) core is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. chim.itpharmacyinfoline.com For this compound, this would typically involve the reaction of o-phenylenediamine with 1-(3-nitrophenyl)-ethane-1,2-dione or a similar precursor. The presence of the nitro group, a strong electron-withdrawing substituent, is a key structural feature. Studies on related bifunctionalized quinoxalines have shown that the introduction of a nitro group can significantly alter the charge distribution within the molecule, which in turn enhances its biological effects and ability to bind to DNA. nih.gov

Biological Activities: While research specifically isolating this compound is nascent, the broader family of quinoxaline derivatives is renowned for a wide spectrum of pharmacological activities. sapub.orgsemanticscholar.org These include:

Anticancer Activity: Quinoxaline derivatives have been extensively investigated as anticancer agents, with some acting as inhibitors of various protein kinases crucial for tumor growth, such as VEGFR and EGFR. ekb.egnih.gov

Antiviral Properties: The quinoxaline scaffold is present in compounds showing activity against viruses like herpes. sapub.org More recently, molecular docking studies have highlighted the potential of nitrophenyl-substituted quinoxalines, which showed strong binding affinities to the main protease (Mpro) of the COVID-19 virus. nih.gov

Antimicrobial Effects: The quinoxaline core is a feature of several antibiotics, including echinomycin (B1671085) and levomycin, which are known to inhibit the growth of Gram-positive bacteria. researchgate.netipp.pt Derivatives have also shown promise as antifungal agents. nih.govcore.ac.uk

A key takeaway is that the functionalization of the quinoxaline ring system is critical to its biological function. The addition of the 3-nitrophenyl group is a strategic modification intended to modulate these inherent properties.

| Compound Family | Key Research Finding | Potential Application |

| Nitro-substituted Quinoxalines | Addition of a nitro group can enhance DNA binding and biological effects. nih.gov | Anticancer, Antiviral |

| Nitrophenyl-substituted Quinoxalines | Showed strong binding affinity to the main protease of the COVID-19 virus in docking studies. nih.gov | Anti-SARS-CoV-2 Agents |

| General Quinoxaline Derivatives | Exhibit a broad range of activities, including antibacterial, antifungal, anticancer, and antiviral properties. sapub.orgmdpi.comresearchgate.net | Broad-spectrum Therapeutics |

Challenges and Opportunities in this compound Research

Despite the promise of this compound class, several challenges must be addressed to realize its full potential. These challenges, in turn, create significant research opportunities.

Challenges:

Target Specificity and Toxicity: As with many biologically active compounds, achieving high specificity for a therapeutic target while minimizing off-target effects and general toxicity is a major hurdle in drug development.

Synthetic Efficiency: While classical synthesis methods are well-established, there is a continuous need for more efficient, cost-effective, and environmentally friendly synthetic protocols. mtieat.org

Opportunities:

Computational Chemistry: The use of in silico methods, such as molecular docking, presents a major opportunity to predict the biological activity of this compound derivatives and guide the synthesis of more potent and selective compounds, as demonstrated in recent anti-COVID-19 research. nih.gov

Green Synthesis: Developing greener synthetic routes using recyclable catalysts, safer solvents like water, or solvent-free conditions offers a significant area for innovation that aligns with global sustainability goals. mtieat.orgnih.gov

Scaffold Diversification: The this compound structure serves as a versatile template. There is a substantial opportunity to create libraries of related compounds with modifications at other positions on the quinoxaline ring to explore and optimize the full range of their biological activities.

Future Research Avenues and Translational Potential

The foundation laid by existing research on quinoxalines provides a clear roadmap for future investigations into this compound.

Future Research Avenues:

Systematic SAR Studies: A focused effort to synthesize and screen a series of analogues—varying the position of the nitro group (e.g., 2-nitrophenyl, 4-nitrophenyl) and adding other substituents to the quinoxaline core—is essential to build a comprehensive SAR model.

Mechanism of Action Studies: For derivatives that show high potency, detailed biological studies are needed to elucidate their precise mechanism of action, whether it be kinase inhibition, DNA intercalation, or another pathway.

Exploration of Material Science Applications: Beyond medicine, quinoxaline derivatives are known to have applications as electroluminescent materials, organic semiconductors, and fluorescent agents. nih.gov Future work could explore the potential of this compound in the development of novel organic electronic materials.

Development of Metal Complexes: Research on related structures has shown that quinoxaline ligands can form transition metal complexes with unique properties and enhanced biological activity. researchgate.net This represents another promising avenue for exploration.

Translational Potential: The translational potential of this compound research is significant. The strong evidence for anticancer and antiviral activity within the broader quinoxaline class suggests that optimized derivatives of this compound could be developed into clinical candidates. nih.govmdpi.com The finding that the nitro-substituent can enhance biological activity is particularly encouraging for its potential in drug design. nih.gov Successful translation from the laboratory to clinical or industrial applications will depend on rigorous preclinical testing to establish efficacy and safety profiles, as well as the development of scalable and economical synthetic processes.

Q & A

Q. What are the common synthetic routes for 2-(3-nitrophenyl)quinoxaline, and what methodological considerations ensure high yields?

The synthesis typically involves condensation reactions between 1,2-diamines and α-diketones. For example, this compound derivatives can be synthesized by reacting 2-chloroquinoxaline with nitro-substituted arylboronic acids under Suzuki-Miyaura coupling conditions, using Pd catalysts and optimized temperatures (70–90°C) . Purification via silica gel chromatography (e.g., 5% EtOAc/hexanes) and recrystallization yields products with >80% purity. Key parameters include inert atmosphere (argon), stoichiometric control, and monitoring reaction progress via TLC .

Q. How is the structural characterization of this compound performed, and what key spectroscopic/crystallographic data are used?

Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond angles and packing motifs. For example, C–N bond lengths in the quinoxaline ring range from 1.32–1.38 Å, while nitro group torsion angles (O–N–C) average 117.6° . NMR spectroscopy (¹H/¹³C) confirms substituent positions: aromatic protons adjacent to nitro groups show deshielding (δ 8.2–8.9 ppm), and NOESY correlations validate spatial arrangements .

Q. What are the primary biomedical applications of this compound derivatives in preclinical research?

These derivatives exhibit kinase inhibition, antiviral activity, and receptor antagonism. For instance, 2-(benzimidazol-2-yl)quinoxalines show selective antagonism at adenosine receptors (A₁ and A₃), with K(i) values as low as 0.5 nM, validated via competitive binding assays using radiolabeled ligands . Structure-activity relationship (SAR) studies highlight the nitro group’s role in enhancing binding affinity and metabolic stability .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence the photophysical properties of this compound?

The nitro group’s electron-withdrawing nature induces redshifted fluorescence (λₑₘ ≈ 450–500 nm) by stabilizing excited states. Time-dependent density functional theory (TD-DFT) calculations reveal a charge-transfer transition between the nitro-substituted phenyl ring and the quinoxaline core. Quantum yields (Φ) decrease in polar solvents due to non-radiative decay, as observed in ethanol (Φ = 0.15) versus DCM (Φ = 0.32) .

Q. What strategies resolve contradictions in crystallographic vs. computational data for this compound derivatives?

Discrepancies in bond angles (e.g., N–C–C vs. DFT-predicted values) often arise from crystal packing forces. Hirshfeld surface analysis identifies dominant intermolecular interactions (e.g., C–H···O nitro contacts) that distort geometries . To reconcile data, refine computational models using periodic boundary conditions (PBE-D3 functional) to simulate crystal environments .

Q. How can 3D database mining accelerate the discovery of this compound-based therapeutics?

The Cambridge Structural Database (CSD) enables substructure searches for quinoxaline scaffolds with nitro motifs. For adenosine receptor antagonists, 3D queries targeting π-π stacking (3.5–4.0 Å) and hydrogen-bonding (2.8–3.2 Å) geometries identified 557 hits, with lead compounds showing >50-fold selectivity for A₁/A₃ over A₂A receptors . Machine learning models (e.g., Random Forest) prioritize candidates by docking scores and ADMET profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.